molecular formula C9H12BrNO2 B3089442 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one CAS No. 1193334-88-1

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one

Cat. No.: B3089442
CAS No.: 1193334-88-1
M. Wt: 246.10 g/mol
InChI Key: SOYONLZOCIYKPH-UHFFFAOYSA-N
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Description

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a keto group This specific compound is characterized by the presence of a bromine atom at the 4-position and a hydroxy-methylpropyl group at the 1-position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the hydroxy-methylpropyl group. One common method involves the following steps:

    Bromination: The pyridinone precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the 4-position.

    Alkylation: The brominated pyridinone is then subjected to alkylation with 2-hydroxy-2-methylpropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiocyanate (KSCN) in acetone.

Major Products

    Oxidation: Formation of 4-bromo-1-(2-oxo-2-methylpropyl)pyridin-2(1H)-one.

    Reduction: Formation of 1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one.

    Substitution: Formation of 4-azido-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one or 4-thiocyanato-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one.

Scientific Research Applications

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy and bromine functional groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one can be compared with other similar compounds such as:

    4-chloro-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one: Similar structure but with a hydroxyethyl group instead of a hydroxy-methylpropyl group.

    4-bromo-1-(2-hydroxy-2-phenylpropyl)pyridin-2(1H)-one: Similar structure but with a hydroxy-phenylpropyl group instead of a hydroxy-methylpropyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-9(2,13)6-11-4-3-7(10)5-8(11)12/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYONLZOCIYKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=CC(=CC1=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216224
Record name 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193334-88-1
Record name 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193334-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-1H-pyridin-2-one (0.25 g), 2,2-dimethyl-oxirane (0.26 mL), and potassium carbonate (0.40 g) in dimethylformamide (2.5 mL) was stirred under microwave irradiation at 120° C. for 30 min. After cooling to ambient temperature, the mixture was concentrated and purified by HPLC on reversed phase (acetonitrile/water) to afford the title compound. Yield: 0.34 g (96% of theory); Mass spectrum (ESI+): m/z=246/248 (Br) [m+H]+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-bromopyridin-2(1H)-one (200 mg, 1.15 mmol), 2,2-dimethyloxirane (208 μL, 2.34 mmol) in DMF (2 mL) was added K2CO3 (320 mg, 2.32 mmol) and heated at 120° C. for 30 min in a microwave reactor. The reaction mixture was partitioned between ethyl acetate and water and the layers were separated. The organic extract was dried (Na2SO4), filtered and concentrated to afford a crystalline solid (240 mg, 85% yield) which was used without further purification. 1H NMR (400 MHz, CCl3D) δ 7.25 (d, J=7.5 Hz, 1H), 6.88 (d, J=2.0 Hz, 1H), 6.38 (dd, J=7.3, 2.2 Hz, 1H), 4.01 (s, 2H), 3.43 (br s, 1H), 1.28 (m, 6H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
208 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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